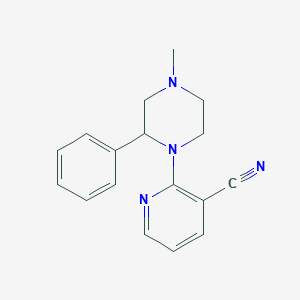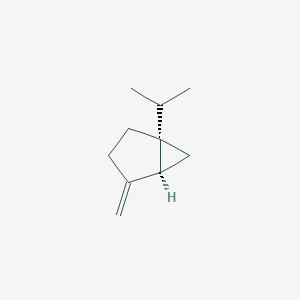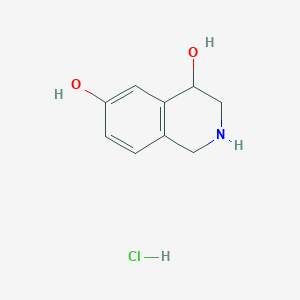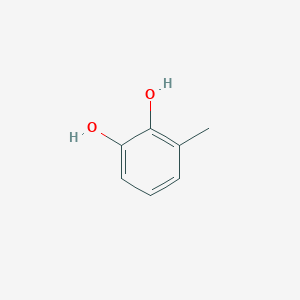![molecular formula C9H13NO B131277 1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone CAS No. 141453-98-7](/img/structure/B131277.png)
1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone
Overview
Description
1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone is a bicyclic ketone that is commonly referred to as norcarfentanil. It belongs to the family of opioids, which are known to produce analgesic effects by interacting with the opioid receptors present in the central nervous system. Norcarfentanil is a potent synthetic opioid that has been extensively studied for its potential use in scientific research.
Mechanism Of Action
Norcarfentanil produces its effects by binding to the mu-opioid receptor, which is present in the central nervous system. This binding leads to the activation of the receptor, which results in the inhibition of neurotransmitter release. This inhibition leads to the analgesic effects of norcarfentanil.
Biochemical And Physiological Effects
Norcarfentanil produces a variety of biochemical and physiological effects in the body. It produces analgesia by inhibiting the release of neurotransmitters that are responsible for transmitting pain signals. Additionally, norcarfentanil produces sedation and respiratory depression, which can be beneficial in surgical procedures.
Advantages And Limitations For Lab Experiments
Norcarfentanil has several advantages for use in lab experiments. It is a potent opioid that produces consistent effects, which makes it an ideal tool for studying the opioid receptors. Additionally, norcarfentanil has a long half-life, which allows for prolonged experiments. However, norcarfentanil has several limitations, including its potential for abuse and its high toxicity.
Future Directions
There are several future directions for research involving norcarfentanil. One area of research is the development of new opioid receptor ligands that have improved selectivity and potency. Additionally, research is needed to investigate the long-term effects of norcarfentanil on the body, including its potential for addiction and tolerance. Finally, research is needed to investigate the potential therapeutic uses of norcarfentanil, such as in the treatment of chronic pain.
Scientific Research Applications
Norcarfentanil has been used extensively in scientific research as a tool to study the opioid receptors present in the central nervous system. It has been used to investigate the binding affinity of various opioid receptors and their subtypes. Additionally, norcarfentanil has been used to study the pharmacological effects of opioids on the body, such as their analgesic, sedative, and respiratory depressant effects.
properties
CAS RN |
141453-98-7 |
|---|---|
Product Name |
1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-4-8-2-3-10(5-8)6-9/h4,8H,2-3,5-6H2,1H3 |
InChI Key |
UEWYUIFACVSXMH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2CCN(C2)C1 |
Canonical SMILES |
CC(=O)C1=CC2CCN(C2)C1 |
synonyms |
Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


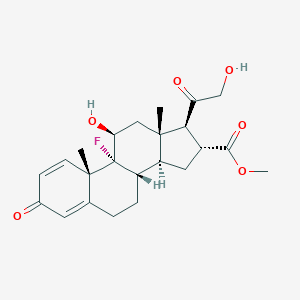
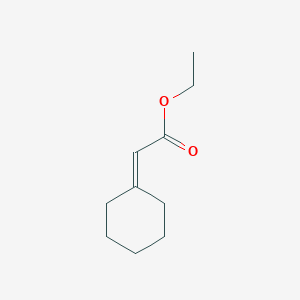
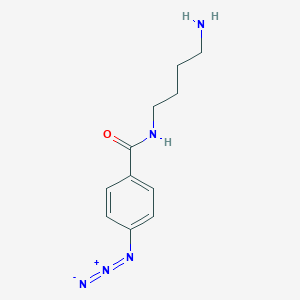
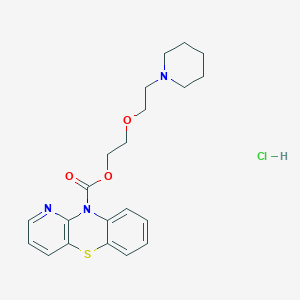
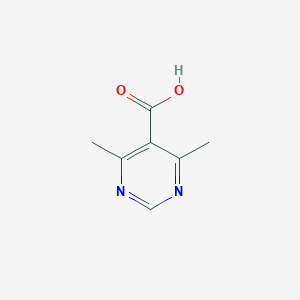
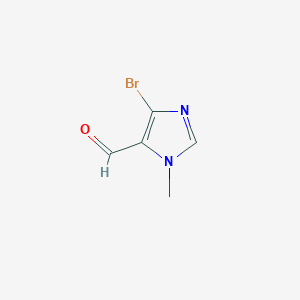
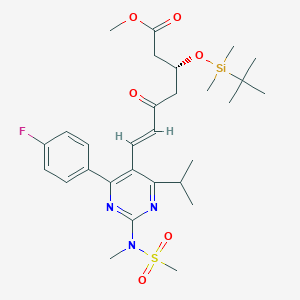

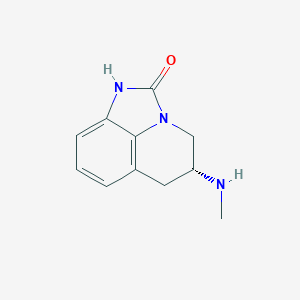
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
